
4-(3,5-Difluorophenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Difluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12F2O It is a secondary alcohol with a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(3,5-Difluorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 4-(3,5-Difluorophenyl)butan-2-one using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in DCM.
Major Products Formed
Oxidation: 4-(3,5-Difluorophenyl)butan-2-one.
Reduction: this compound.
Substitution: 4-(3,5-Difluorophenyl)butyl chloride.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Difluorophenyl)butan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3,5-Difluorophenyl)butan-2-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways involved can vary, but it often disrupts cell membrane integrity or inhibits key metabolic pathways in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Voriconazole: A triazole antifungal agent with a similar structure, used to treat serious fungal infections.
Efinaconazole: Another antifungal agent that inhibits fungal lanosterol 14α-demethylase.
Uniqueness
4-(3,5-Difluorophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds like voriconazole and efinaconazole, it may offer different pharmacokinetic properties and efficacy profiles .
Eigenschaften
Molekularformel |
C10H12F2O |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
4-(3,5-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h4-7,13H,2-3H2,1H3 |
InChI-Schlüssel |
VDQFCLLTWKKIKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC(=CC(=C1)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



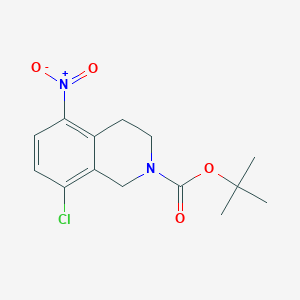


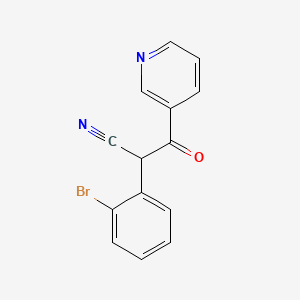
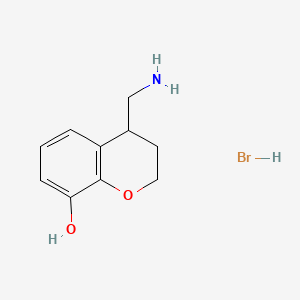
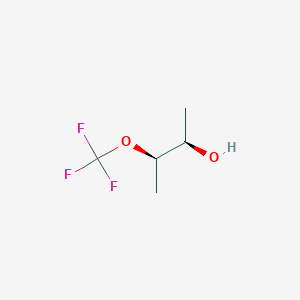
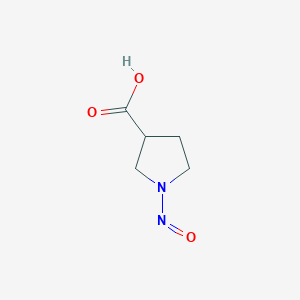
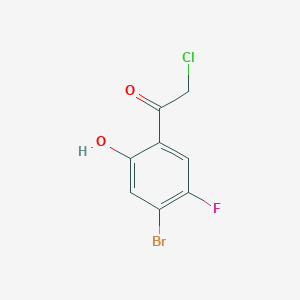
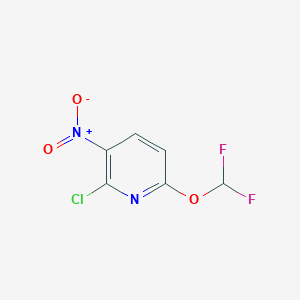
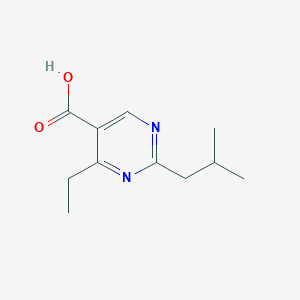
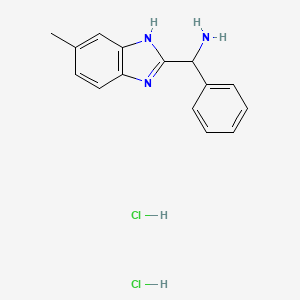
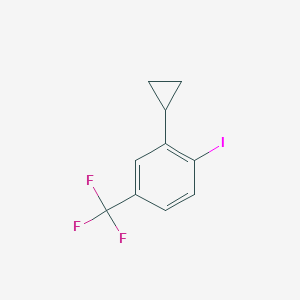
![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
